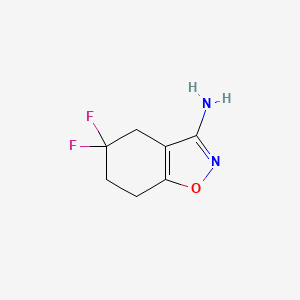

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine (DBZA) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DBZA is a benzoxazole derivative that exhibits a unique chemical structure, making it a promising candidate for various pharmacological activities.

Scientific Research Applications

Electrochemically Initiated Oxidative Amination

Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process uses catalytic quantities of a tetraalkylammonium halide redox catalyst, avoiding the use of excess chemical oxidant and reducing waste. Such methods may be applicable to 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine for the synthesis of novel compounds (Gao et al., 2014).

Base-Stabilized Difluoroboranes Rearrangement

Research involving Lewis base-stabilized difluoroboranes has shown that these compounds can undergo rearrangement reactions, potentially leading to novel chemical structures. Such transformations may be relevant to the study of this compound in exploring new synthetic pathways and reactions (Yamashita et al., 2010).

Regioselectivity in C(sp3)-H Alkylation

The benzoxazole moiety has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity. This concept could be extended to the functionalization of this compound, offering a strategic approach to molecular modification and drug design (Lahm & Opatz, 2014).

Metal-Free Amination

A metal-free approach for the amination of benzoxazoles using tetrabutylammonium iodide and aqueous solutions of hydrogen peroxide has been developed, yielding 2-aminobenzoxazoles. This environmentally friendly and efficient method could potentially be adapted for the amination of this compound, contributing to greener chemistry practices (Froehr et al., 2011).

properties

IUPAC Name |

5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)2-1-5-4(3-7)6(10)11-12-5/h1-3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGOVSXCFLJZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1ON=C2N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(3,5-dichlorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2846404.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2846406.png)

![4-[(Propylimino)methyl]benzenol](/img/structure/B2846408.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)

![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2846422.png)